molecular formula C23H21N5O2S B2590464 N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide CAS No. 1207036-29-0

N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide

Cat. No.: B2590464
CAS No.: 1207036-29-0
M. Wt: 431.51
InChI Key: GFJSVBCPUJLVJL-UHFFFAOYSA-N
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Description

The compound “N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide” is a complex organic molecule. It is related to compounds used as EGFR inhibitors for the treatment of cancer .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl group, a thiophen-2-yl group, and a pyrazol-5-yl group .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research in heterocyclic chemistry has led to the development of novel compounds with potential therapeutic applications. For instance, the synthesis of thio-substituted ethyl nicotinate derivatives and their cyclization to corresponding thieno[2,3-b]pyridines exemplify the intricate reactions involving similar core structures. These synthetic pathways offer insights into the versatility of pyrimidine derivatives in generating biologically active heterocycles (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Antimicrobial Activity

The search for new antimicrobial agents has led to the synthesis and biological evaluation of pyrazolopyrimidine derivatives. Such studies aim to uncover compounds with significant antimicrobial properties, providing a foundation for the development of new drugs. The exploration of pyrazolopyrimidine and its derivatives highlights the potential of these compounds in contributing to the field of antimicrobial research (Rahmouni et al., 2016).

Novel Synthetic Pathways

The innovative synthesis of heterocyclic compounds, including the use of thiophenylhydrazonoacetates, showcases the development of new methodologies for constructing complex molecules. Such research not only expands the chemical toolbox but also opens up possibilities for the creation of compounds with unique biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Mechanism of Action

This compound is related to EGFR inhibitors, which are used for the treatment of cancer. EGFR inhibitors work by blocking the Epidermal Growth Factor Receptor (EGFR), a protein that signals cells to grow and divide. By blocking this receptor, these drugs can slow or stop the growth of cancer cells .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Properties

IUPAC Name

N-[2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c29-21(12-11-15-6-2-1-3-7-15)25-20-14-18(19-10-5-13-31-19)27-28(20)23-24-17-9-4-8-16(17)22(30)26-23/h1-3,5-7,10,13-14H,4,8-9,11-12H2,(H,25,29)(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJSVBCPUJLVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)N3C(=CC(=N3)C4=CC=CS4)NC(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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